molecular formula C13H13N5 B5880945 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline

4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline

Katalognummer B5880945
Molekulargewicht: 239.28 g/mol
InChI-Schlüssel: ZWDYHQGLCPITRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline, also known as PTQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTQX is a potent antagonist of the glutamate receptor, which plays a crucial role in synaptic plasticity and neuronal signaling.

Wirkmechanismus

4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to its glycine site. This prevents the activation of the receptor by the neurotransmitter glutamate, leading to a decrease in calcium influx and subsequent inhibition of synaptic plasticity. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to block the AMPA receptor, which is involved in fast synaptic transmission.
Biochemical and Physiological Effects
4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce excitotoxicity, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been shown to reduce inflammation and oxidative stress in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a potent and selective antagonist of the glutamate receptor, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Its high potency and selectivity also make it useful for identifying potential therapeutic targets for neurodegenerative diseases. However, 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has some limitations for lab experiments, including its potential toxicity and lack of specificity for different subtypes of glutamate receptors.

Zukünftige Richtungen

There are several future directions for research on 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. One area of interest is the development of more selective and potent antagonists of the glutamate receptor. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders such as epilepsy and schizophrenia. Additionally, the potential therapeutic applications of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Conclusion
In conclusion, 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent and selective antagonism of the glutamate receptor has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. While 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has some limitations, it has the potential to provide valuable insights into the mechanisms underlying neurodegenerative diseases and to identify potential therapeutic targets.

Synthesemethoden

The synthesis of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2,3-dichloroquinoxaline with pyrrolidine and sodium azide in the presence of a palladium catalyst. The resulting compound is then treated with hydrazine hydrate to yield 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. This method has been optimized to produce high yields and purity of 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline.

Wissenschaftliche Forschungsanwendungen

4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

4-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-2-6-11-10(5-1)15-12(17-7-3-4-8-17)13-16-14-9-18(11)13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDYHQGLCPITRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.